molecular formula C8H14N2O B1366736 5-tert-Butyl-1H-pyrazole-3-methanol

5-tert-Butyl-1H-pyrazole-3-methanol

Cat. No.: B1366736
M. Wt: 154.21 g/mol
InChI Key: OVMCPPKASCKUNI-UHFFFAOYSA-N
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Description

5-tert-Butyl-1H-pyrazole-3-methanol is a pyrazole derivative featuring a tert-butyl substituent at the 5-position and a hydroxymethyl (-CH2OH) group at the 3-position. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely studied for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

(3-tert-butyl-1H-pyrazol-5-yl)methanol

InChI

InChI=1S/C8H14N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4,11H,5H2,1-3H3,(H,9,10)

InChI Key

OVMCPPKASCKUNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNC(=C1)CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group (in 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol) is electron-withdrawing, decreasing electron density on the pyrazole ring, whereas the hydroxymethyl group (in the target compound) is electron-donating, increasing ring basicity.
  • Hydrogen Bonding : The -OH group in 5-tert-Butyl-4-nitro-1H-pyrazol-3-ol forms strong O-H∙∙∙O/N hydrogen bonds, while the hydroxymethyl group in the target compound may exhibit more flexible H-bonding via -CH₂OH, influencing solubility and crystal packing.

Key Findings :

  • Nitration Reactions : and highlight the use of nitration to introduce the nitro group, a process requiring careful control to avoid over-oxidation.
  • Characterization : NMR and MS are standard for structural confirmation (), while crystallography (e.g., SHELX software ) resolves hydrogen-bonding networks in nitro/hydroxy analogs.

Physicochemical Properties

Substituents dictate solubility, stability, and aggregation:

Compound Solubility Trends Stability Insights References
This compound Likely moderate (polar -CH₂OH) Enhanced by H-bonding capacity
5-tert-Butyl-4-nitro-1H-pyrazol-3-ol Low (crystalline solid) Stabilized by nitro group’s resonance
5-Amino-3-hydroxy-1H-pyrazol-1-yl (7a) Moderate (polar -NH₂/-OH) Susceptible to oxidative degradation

Analysis :

  • The hydroxymethyl group in the target compound may improve aqueous solubility compared to nitro-substituted analogs, though steric bulk from tert-butyl could counterbalance this.
  • Nitro groups enhance thermal stability but reduce solubility due to strong intermolecular interactions ().

Hydrogen Bonding and Crystallographic Analysis

Hydrogen-bonding patterns, analyzed via graph set theory (), differ markedly:

Compound Dominant H-Bond Motifs Crystallographic Impact References
This compound Predicted: O-H∙∙∙N/O (flexible) Likely less dense packing
5-tert-Butyl-4-nitro-1H-pyrazol-3-ol Observed: O-H∙∙∙O, N-H∙∙∙O Tight packing, low solubility
5-Amino-3-hydroxy-1H-pyrazol-1-yl (7a) Observed: N-H∙∙∙S, O-H∙∙∙N Layered structures, moderate solubility

Discussion :

  • The nitro and hydroxyl groups in ’s compound form a robust R₂²(8) motif, leading to dense crystalline lattices ().
  • The hydroxymethyl group’s -CH₂OH moiety may form weaker, variable H-bonds, resulting in less predictable crystal morphologies.

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